

Commercial Suppliers of Salbutamol-D3 for Research: A Technical Guide

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Compound of Interest

Compound Name: Salbutamol-D3

Cat. No.: B1282054

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This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercial suppliers of **Salbutamol-D3**, a deuterated internal standard crucial for accurate quantification in analytical studies. This document outlines key product specifications, a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and a diagram of the relevant biological signaling pathway.

Introduction to Salbutamol-D3

Salbutamol (also known as Albuterol) is a short-acting β 2-adrenergic receptor agonist used clinically to relax bronchial smooth muscle.^[1] In research, particularly in pharmacokinetic and metabolic studies, a stable isotope-labeled version such as **Salbutamol-D3** is essential for use as an internal standard. The deuterium labels provide a distinct mass difference, allowing for precise differentiation between the standard and the analyte in mass spectrometry-based assays, thereby correcting for variability during sample preparation and analysis.^{[1][2]}

Commercial Supplier Data

The following table summarizes the quantitative data for **Salbutamol-D3** available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Isotopic Enrichment	Available Sizes/Concentrations
MedchemExpress	Salbutamol-d3	1219798-60-3	C ₁₃ H ₁₈ D ₃ N O ₃	98.59%	Not specified	1 mg, 5 mg, 10 mg
CDN Isotopes	(±)-Albuterol-d3	1219798-60-3	C ₁₃ H ₁₈ D ₃ N O ₃	Not specified	98 atom % D	5 mg, 10 mg
LGC Standards	Salbutamol D3 (3-hydroxyethyl-D2, alpha D1)	1219798-60-3	Not specified	Not specified	Not specified	100 µg/mL in Acetonitrile (1 mL)
Simson Pharma	Albuterol D3 (Salbutamol D3)	1219798-60-3	C ₁₃ H ₁₈ D ₃ N O ₃	Certificate of Analysis provided	Not specified	Inquire for details
Alentris Research	Salbutamol D3	1219798-60-3	C ₁₃ H ₁₈ D ₃ N O ₃	Not specified	Not specified	Inquire for details
ARTIS STANDARDS	Salbutamol D3	1219798-60-3	Not specified	Not specified	Not specified	Inquire for details

Note: Purity and isotopic enrichment are critical parameters. While not always specified on the main product page, this information is typically available in the Certificate of Analysis provided by the supplier upon request or with purchase.

Experimental Protocols

The primary application of **Salbutamol-D3** is as an internal standard in quantitative analysis, most commonly by Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a

general protocol that can be adapted for the analysis of Salbutamol in biological matrices.

General Protocol for Quantification of Salbutamol in Plasma using Salbutamol-D3 Internal Standard by LC-MS/MS

1. Preparation of Stock and Working Solutions:

- Salbutamol Stock Solution (1 mg/mL): Accurately weigh and dissolve Salbutamol in a suitable solvent (e.g., methanol).
- **Salbutamol-D3** Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve **Salbutamol-D3** in the same solvent as the analyte.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Salbutamol stock solution in a blank biological matrix (e.g., drug-free plasma).
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Salbutamol-D3** stock solution to a concentration that provides a stable and appropriate response in the LC-MS/MS system.

2. Sample Preparation (Protein Precipitation):

- Pipette a known volume of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube (e.g., 100 µL).
- Add a fixed volume of the Internal Standard Working Solution to each tube (e.g., 10 µL of 100 ng/mL **Salbutamol-D3**) and vortex briefly. The IS should be added early in the process to account for variability in extraction.
- Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
- Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase to increase concentration.

3. LC-MS/MS Conditions (Example):

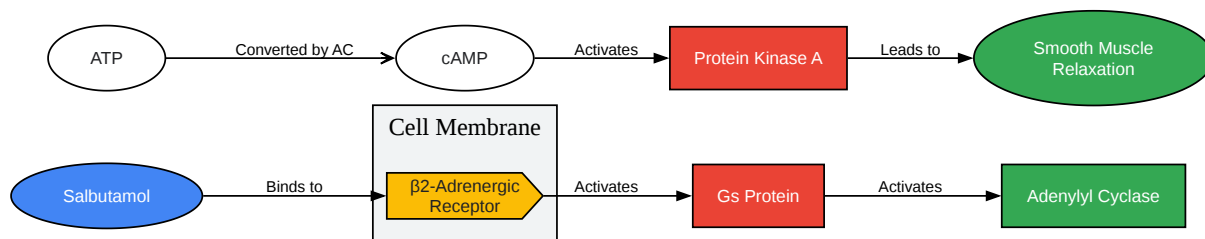
- LC System: A standard HPLC or UPLC system.
- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: Dependent on the column dimensions.
- Injection Volume: Typically 5-10 μL .
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Salbutamol and **Salbutamol-D3**. These transitions need to be optimized for the specific instrument.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of Salbutamol in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

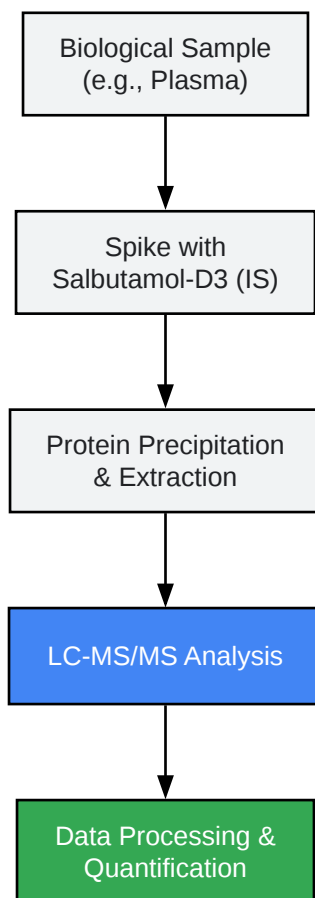
Signaling Pathway and Experimental Workflow

Salbutamol exerts its therapeutic effect through the β_2 -adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for quantitative analysis.



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Caption: Salbutamol β_2 -adrenergic receptor signaling pathway.



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Caption: General workflow for sample analysis using an internal standard.

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References

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